

Fluorosulfonic Acid: A Comprehensive Technical Guide to a Premier Brønsted Superacid

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Compound of Interest

Compound Name: Fluorosulfonic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorosulfonic acid (HSO_3F), also known as sulfurofluoridic acid, is a formidable Brønsted superacid, renowned for its exceptional protonating strength, which is approximately 1,000 times greater than that of pure sulfuric acid.[1][2] A superacid is defined as a medium with a proton chemical potential higher than that of 100% sulfuric acid, which has a Hammett acidity function (H_0) of -12.[3] HSO_3F is one of the strongest commercially available simple Brønsted acids.[4][5] Structurally, it is a tetrahedral molecule closely related to sulfuric acid (H_2SO_4), with one hydroxyl (-OH) group replaced by a fluorine atom.[2][4] This substitution significantly enhances its acidity, making it an indispensable tool in a multitude of applications, from catalysis in organic synthesis to the generation of stable carbocations for mechanistic studies. This guide provides an in-depth technical overview of its properties, synthesis, applications, and the critical protocols for its safe handling.

Physicochemical Properties

Fluorosulfonic acid is a colorless, free-flowing liquid that fumes in moist air.[4][6] It is soluble in polar organic solvents like nitrobenzene, acetic acid, and ethyl acetate, but has poor solubility in nonpolar solvents such as alkanes.[4][5] Its potent nature and physical characteristics are summarized in the table below.

Table 1: Quantitative Data for **Fluorosulfonic Acid**

Property	Value	References
IUPAC Name	Sulfurofluoridic acid	[4]
CAS Number	7789-21-1	[4]
Molecular Formula	HSO ₃ F (or FSO ₂ OH)	[4][5]
Molar Mass	100.06 g·mol ⁻¹	[4]
Appearance	Colorless, fuming liquid	[4][7]
Density	1.726 g/cm ³ (at 25 °C)	[4][6]
Melting Point	-87.5 °C to -89 °C	[4][6]
Boiling Point	163 °C to 165.5 °C	[4][5][8]
Acidity (pKa)	-10	[4][5]
Hammett Acidity (H ₀)	-15.1	[4][5]
Vapor Density	3.4 - 3.5 (vs. air)	[8]

Acidity and Superacid Systems

The extraordinary acidity of HSO₃F is quantified by its Hammett acidity function (H₀) of -15.1, significantly lower than sulfuric acid's -12.[4] The H₀ scale measures the protonating ability of a highly concentrated acid or superacid.[9] This immense acidity allows HSO₃F to protonate even extremely weak bases and virtually all organic compounds.[1][4]

Fluorosulfonic acid also undergoes self-ionization, further contributing to its acidic nature.[4]

Caption: Self-ionization equilibrium of **fluorosulfonic acid**.

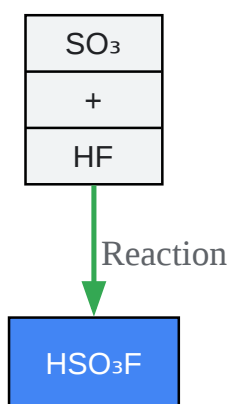
When combined with a strong Lewis acid like antimony pentafluoride (SbF₅), HSO₃F's protonating power is dramatically amplified. This mixture is famously known as "Magic Acid," a term coined by the George Olah research group.[1][3] Magic Acid is capable of protonating notoriously unreactive substrates like alkanes to generate stable carbocations, which has been pivotal for the study of reaction intermediates.[1][6]

Table 2: Hammett Acidity Function (H₀) for Selected Acids

Acid System	H ₀ Value	References
Sulfuric acid (H ₂ SO ₄)	-12.0	[3][4]
Perchloric acid (HClO ₄)	-13.0	[3]
Triflic acid (CF ₃ SO ₃ H)	-14.9	[3]
Fluorosulfonic acid (HSO ₃ F)	-15.1	[3][4]
Magic Acid (1:1 HSO ₃ F:SbF ₅)	-23.0	[3]
Fluoroantimonic acid (1:1 HF:SbF ₅)	-28.0	[3]

Synthesis and Production

The primary industrial method for preparing **fluorosulfonic acid** is the reaction of anhydrous hydrogen fluoride (HF) with sulfur trioxide (SO₃).[4][10]



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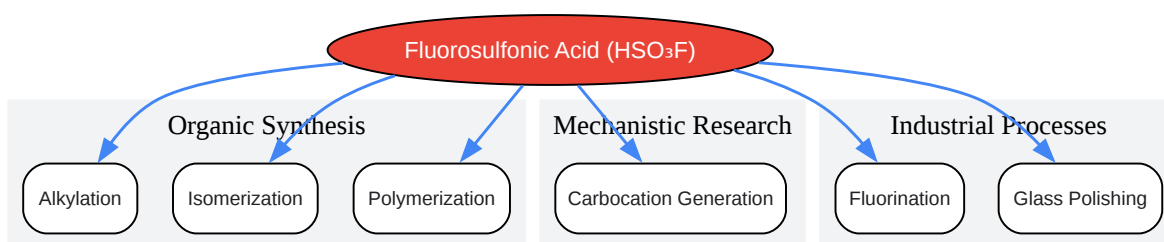
Caption: Synthesis of **fluorosulfonic acid** from HF and SO₃.

Alternative laboratory-scale preparations involve treating potassium bifluoride (KHF_2) or calcium fluoride (CaF_2) with oleum (sulfuric acid containing excess SO_3) at elevated temperatures (around $250\text{ }^\circ\text{C}$).^{[4][10]} The crude product is then purified by sweeping with an inert gas to remove any residual HF, followed by distillation in a glass apparatus.^{[4][10]}

Applications in Drug Development and Chemical Synthesis

The unique properties of **fluorosulfonic acid** make it a versatile tool for researchers.

- **Catalysis:** It serves as a powerful catalyst for a wide range of organic reactions, including isomerization of alkanes, alkylation of hydrocarbons with alkenes, acylation, and polymerization reactions.^{[2][4][11]} For instance, it can catalyze the polymerization of tetrahydrofuran and ethylene.^[11]
- **Fluorinating Agent:** HSO_3F is used as a laboratory fluorinating agent, though it is milder than hydrofluoric acid.^{[4][11]} It can convert compounds like boric acid into boron trifluoride.^[11]
- **Carbocation Studies:** Its ability to form superacidic mixtures like Magic Acid is crucial for generating and stabilizing carbocations from alkanes.^{[1][6]} This allows for detailed spectroscopic study of these reactive intermediates, providing fundamental insights into reaction mechanisms that are vital for designing complex synthetic pathways in drug development.
- **Advanced Materials:** The acid is used as a catalyst and initiator in polymerization processes, influencing the properties of the resulting polymers for applications in aerospace, electronics, and other high-performance sectors.
- **Other Uses:** It finds application in electropolishing, the chemical polishing of lead crystal glass, and as a component in hydrofluorination processes.^{[8][11]}



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Caption: Key application areas for **fluorosulfonic acid**.

Experimental Protocols: Safety and Handling

Fluorosulfonic acid is highly toxic and extremely corrosive.[4] A thorough understanding and strict adherence to safety protocols are mandatory.

1. Personal Protective Equipment (PPE)

- Body: A complete, chemical-resistant suit is required.[12]
- Hands: Handle with appropriate chemical-resistant gloves (e.g., butyl rubber). Gloves must be inspected before use and disposed of after contamination.[12]
- Eyes/Face: Use a face shield and safety glasses approved under standards such as NIOSH (US) or EN 166 (EU).[12]
- Respiratory: Work must be conducted in a well-ventilated fume hood. For emergencies or where ventilation is inadequate, a self-contained breathing apparatus (SCBA) is necessary. [13][14]

2. Handling and Storage

- Handling: Avoid all personal contact, including inhalation of vapors.[15] Never add water to the acid; to avoid a violent reaction, the acid must always be added slowly to water.[15] Prevent contact with flammable materials.[13]
- Storage: Store in a dry, well-ventilated area in tightly closed containers.[13] Keep separated from incompatible materials such as bases, many metals, and food and feedstuffs.[8][13] Recommended storage temperature is 2-8°C.[8]

3. First Aid Measures

- Inhalation: Immediately move the victim to fresh air and keep them at rest in a half-upright position. Seek immediate medical attention. Artificial respiration may be needed if breathing has stopped.[13]
- Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with running water for at least 15 minutes. A severe, deep burn may result.[13][15] After flushing, massage calcium gluconate gel into the affected areas. Call a physician or poison information center immediately.[15]
- Eye Contact: Immediately flush eyes with plenty of water for several minutes, removing contact lenses if possible. Seek immediate attention from an ophthalmologist.[13]

- Ingestion: Rinse the mouth with water. Do NOT induce vomiting due to the risk of perforation. Have the victim drink water (two glasses at most). Seek immediate medical attention.[13]

4. Spill and Waste Disposal

- Spills: Evacuate the area.[14] Contain the spill using sand, earth, or other inert, non-combustible absorbent material.[13][15] Do NOT use sawdust or other combustible absorbents.[13] Collect the absorbed material into suitable, closed plastic containers for disposal.[13] NEVER use a direct water jet on the spilled liquid.[13]
- Disposal: All waste must be handled in accordance with local, state, and federal regulations. [15] Neutralization should be performed carefully by adding the acid to a large volume of cold water or crushed ice, followed by slow addition of a base.[10]

Conclusion

Fluorosulfonic acid stands as a cornerstone of superacid chemistry. Its profound acidity, surpassing that of conventional mineral acids, enables novel chemical transformations and provides deep insights into reaction mechanisms. For professionals in drug development, materials science, and chemical research, a comprehensive understanding of its properties and applications is invaluable. However, its immense reactivity necessitates an unwavering commitment to rigorous safety protocols to mitigate the significant hazards associated with its handling and use.

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